

# ALG-000184 Demonstrates Potent Viral Marker Reduction in Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | ALG-000184 |           |
| Cat. No.:            | B15564524  | Get Quote |

#### For Immediate Release

SOUTH SAN FRANCISCO, Calif. – Aligos Therapeutics' investigational compound, **ALG-000184**, has shown significant reductions in key viral markers in patients with chronic hepatitis B (CHB), according to data from ongoing clinical trials. The findings, presented at major scientific conferences, position **ALG-000184** as a promising novel therapy, demonstrating potent antiviral activity both as a monotherapy and in combination with current standard-of-care treatments.

**ALG-000184** is a first-in-class, oral capsid assembly modulator (CAM) that works by disrupting the formation of the protective shell of the hepatitis B virus (HBV). This mechanism of action not only inhibits viral replication but has also been shown to reduce levels of covalently closed circular DNA (cccDNA), the persistent form of the virus that is a major obstacle to a functional cure.[1][2]

# **Comparative Efficacy in Viral Marker Reduction**

Data from the Phase 1 clinical trial (NCT04536337) highlights the potent antiviral effect of **ALG-000184**. In HBeAg-positive CHB patients, treatment with 300 mg of **ALG-000184** in combination with entecavir (ETV) for up to 48 weeks resulted in substantial mean reductions in several key viral markers. Notably, greater mean reductions in HBV DNA were observed for the **ALG-000184** plus ETV combination compared to ETV monotherapy after 12 weeks of treatment.[3]



A summary of the viral marker reduction data is presented below:

| Viral Marker | Treatment Group                 | Mean Reduction<br>(log10 IU/mL or<br>U/mL) | Treatment Duration |
|--------------|---------------------------------|--------------------------------------------|--------------------|
| HBsAg        | 300mg ALG-000184 +<br>ETV       | 1.2                                        | 48 weeks           |
| HBeAg        | 300mg ALG-000184 +<br>ETV       | 1.7                                        | 48 weeks           |
| HBcrAg       | 300mg ALG-000184 +<br>ETV       | 2.0                                        | 48 weeks           |
| HBV DNA      | 300mg ALG-000184 +<br>ETV       | up to 6.8                                  | 48 weeks           |
| HBV DNA      | 100mg ALG-000184<br>Monotherapy | 4.2                                        | 28 days            |
| HBV DNA      | 300mg ALG-000184<br>Monotherapy | 4.0                                        | 28 days            |
| HBV RNA      | 100mg ALG-000184<br>Monotherapy | 3.1 (log10 copies/mL)                      | 28 days            |
| HBV RNA      | 300mg ALG-000184<br>Monotherapy | 2.6 (log10 copies/mL)                      | 28 days            |

Data sourced from presentations at the American Association for the Study of Liver Diseases (AASLD) Liver Meeting®.

Importantly, no viral DNA breakthroughs were observed in patients receiving **ALG-000184** monotherapy, indicating a high barrier to resistance. The ongoing Phase 2 B-SUPREME study is currently evaluating **ALG-000184** against tenofovir disoproxil fumarate, with topline data anticipated in 2027.

## **Mechanism of Action**







**ALG-000184** is a prodrug that is converted to its active moiety, ALG-001075. As a Class E capsid assembly modulator, it has a dual mechanism of action: it inhibits the encapsidation of pregenomic RNA (pgRNA) and prevents the formation of new cccDNA. This comprehensive approach to disrupting the viral lifecycle is expected to lead to more complete viral suppression compared to existing treatments.





Click to download full resolution via product page

Caption: Mechanism of action of  ${\bf ALG\text{-}000184}$  in the HBV replication cycle.



## **Experimental Protocols**

The clinical evaluation of **ALG-000184** has been conducted through a series of well-controlled studies.

Preclinical Studies: In preclinical models, the active form of **ALG-000184**, ALG-001075, demonstrated potent antiviral activity in cell-based assays and the AAV-HBV mouse model. A dose-dependent reduction in plasma HBV DNA levels was observed, with a maximum reduction of over 5 log<sub>10</sub> IU/mL. These studies utilized HepG2.117 cells and primary human hepatocytes to assess the in-vitro efficacy, measuring HBV DNA, HBV RNA, HBsAg, and HBeAg levels.

Phase 1 Clinical Trial (NCT04536337): This first-in-human, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of **ALG-000184** in healthy volunteers and patients with CHB. The study consisted of multiple parts, including monotherapy and combination therapy with entecavir. Viral markers (HBV DNA, HBV RNA, HBsAg, HBeAg, and HBcrAg) were measured at baseline and at regular intervals throughout the treatment and follow-up periods. Plasma concentrations of **ALG-000184** and its active metabolite were quantified using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS).



Click to download full resolution via product page

Caption: Simplified workflow of the Phase 1 clinical trial for ALG-000184.

## Conclusion



**ALG-000184** has demonstrated a promising safety profile and potent antiviral activity, leading to significant reductions in multiple HBV viral markers. Its dual mechanism of action, targeting both capsid assembly and cccDNA formation, suggests it could become a cornerstone of future combination therapies for chronic hepatitis B, with the ultimate goal of achieving a functional cure. Further data from the ongoing Phase 2 B-SUPREME trial will be crucial in confirming its comparative efficacy and safety against current standard-of-care treatments.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aligos.com [aligos.com]
- 2. Classifying hepatitis B therapies with insights from covalently closed circular DNA dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. streetinsider.com [streetinsider.com]
- To cite this document: BenchChem. [ALG-000184 Demonstrates Potent Viral Marker Reduction in Chronic Hepatitis B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564524#comparative-analysis-of-viral-marker-reduction-by-alg-000184]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com